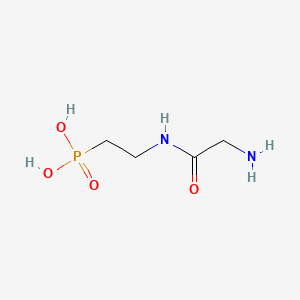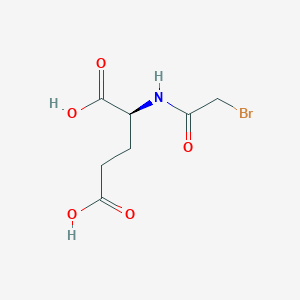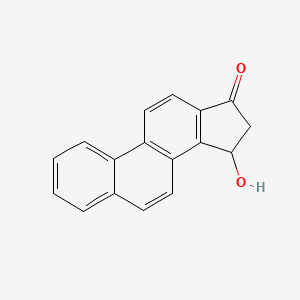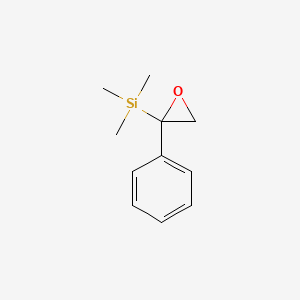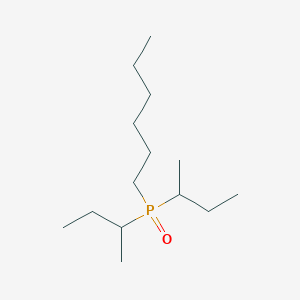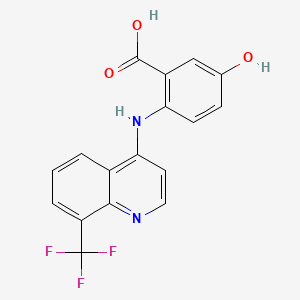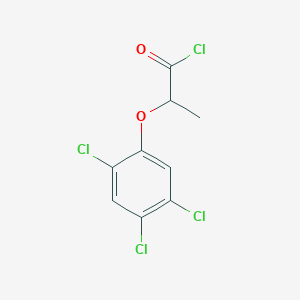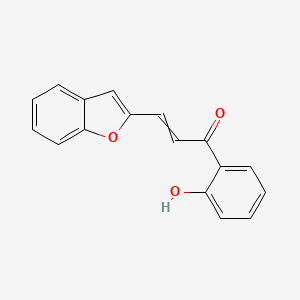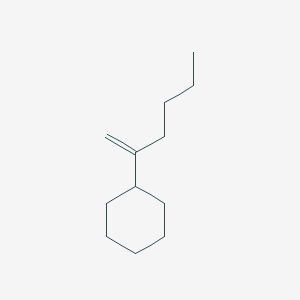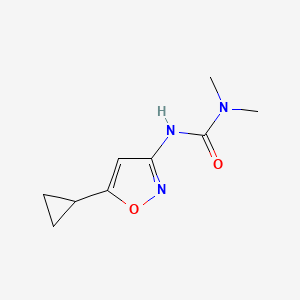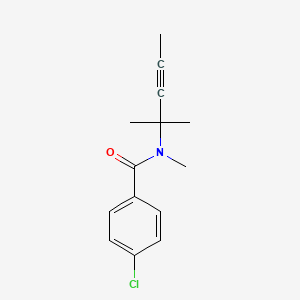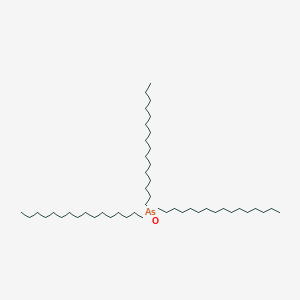
Trihexadecyl(oxo)-lambda~5~-arsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trihexadecyl(oxo)-lambda~5~-arsane is an organoarsenic compound characterized by the presence of a lambda5-arsane core with three hexadecyl groups and an oxo substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trihexadecyl(oxo)-lambda~5~-arsane typically involves the reaction of hexadecyl derivatives with arsenic pentoxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
Trihexadecyl(oxo)-lambda~5~-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert the oxo group to other functional groups.
Substitution: The hexadecyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include higher oxidation state arsenic compounds, reduced arsenic species, and substituted derivatives with different alkyl or aryl groups.
Applications De Recherche Scientifique
Trihexadecyl(oxo)-lambda~5~-arsane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organoarsenic compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases involving arsenic compounds.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of Trihexadecyl(oxo)-lambda~5~-arsane involves its interaction with molecular targets such as enzymes and proteins. The oxo group and the arsenic core play crucial roles in these interactions, potentially leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Trihexadecyl(oxo)-lambda~5~-arsane include other organoarsenic compounds such as:
- Triethylarsine
- Triphenylarsine
- Trihexylarsine
Uniqueness
This compound is unique due to its specific structural configuration, which includes three long hexadecyl chains and an oxo group. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications that other organoarsenic compounds may not fulfill.
Propriétés
Numéro CAS |
53324-13-3 |
|---|---|
Formule moléculaire |
C48H99AsO |
Poids moléculaire |
767.2 g/mol |
Nom IUPAC |
1-dihexadecylarsorylhexadecane |
InChI |
InChI=1S/C48H99AsO/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49(50,47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-48H2,1-3H3 |
Clé InChI |
SIHXDBRRNVPDRF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC[As](=O)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


